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molecular formula C10H7ClFN3 B1322143 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine CAS No. 260046-12-6

2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine

Cat. No. B1322143
M. Wt: 223.63 g/mol
InChI Key: JAMUOHUGUQBGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449474B2

Procedure details

To a solution of 2,4-dichloropyrimidine (260 g, 1.75 mol) in THF (780 mL) and EtOH (3100 mL) is added NaHCO3 (244 g, 2.91 mol). To the slurry which results is added 4-fluoroaniline (162 g, 1.46 mol) in one portion and the resulting mixture allowed to warm to 65° C. and held at this temperature for 10 hours. The reaction if not completed in a single day can be cooled over night. Re-heating the next day to 70° C. for an additional 10 hours is usually sufficient for completion of the reaction. The reaction solution is diluted with EtOAc (4.5 L) and washed with water (3×2 L). The combined aqueous layers are extracted with EtOAc (3 L). The combined organic layers are dried over MgSO4 and filtered. The filter cake is washed with acetone (2×1 L) then with 5% MeOH/acetone (2×500 mL). The filtrate is concentrated until a thick slurry is obtained (ca. 1 L volume), hexane (3.5 L) is added and the solution cooled to about 4° C. for 16 hours. The thick slurry is collected by filtration, washed with hexane (2×500 mL), and dried (20 mmHg, room temperature) to afford 99.43 g (79.3% yield) of the desired product as a white solid. 1H NMR (300 MHz, CD3OD) δ 8.06 (d, J=6.0 Hz, 1H), 7.59 (m, 2H), 7.11 (m, 2H), 6.64 (d, J=6.0 Hz, 1H); MS (ESI) m/z 224 (M+1).
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
244 g
Type
reactant
Reaction Step One
Name
Quantity
780 mL
Type
solvent
Reaction Step One
Name
Quantity
3100 mL
Type
solvent
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 L
Type
solvent
Reaction Step Three
Yield
79.3%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.C([O-])(O)=O.[Na+].[F:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1>C1COCC1.CCO.CCOC(C)=O>[Cl:1][C:2]1[N:7]=[C:6]([NH:19][C:18]2[CH:20]=[CH:21][C:15]([F:14])=[CH:16][CH:17]=2)[CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
260 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
244 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
780 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
162 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Step Three
Name
Quantity
4.5 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the slurry which results
CUSTOM
Type
CUSTOM
Details
The reaction if not
WAIT
Type
WAIT
Details
completed in a single day
TEMPERATURE
Type
TEMPERATURE
Details
can be cooled over night
CUSTOM
Type
CUSTOM
Details
Re-heating the next day to 70° C. for an additional 10 hours is usually sufficient for completion of the reaction
Duration
10 h
WASH
Type
WASH
Details
washed with water (3×2 L)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers are extracted with EtOAc (3 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with acetone (2×1 L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated until a thick slurry
CUSTOM
Type
CUSTOM
Details
is obtained (ca. 1 L volume), hexane (3.5 L)
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to about 4° C. for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The thick slurry is collected by filtration
WASH
Type
WASH
Details
washed with hexane (2×500 mL)
CUSTOM
Type
CUSTOM
Details
dried (20 mmHg, room temperature)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 99.43 g
YIELD: PERCENTYIELD 79.3%
YIELD: CALCULATEDPERCENTYIELD 30.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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